molecular formula C5H5NO4S B189481 3-Pyridinesulfonic acid, 1-oxide CAS No. 5402-21-1

3-Pyridinesulfonic acid, 1-oxide

Cat. No.: B189481
CAS No.: 5402-21-1
M. Wt: 175.16 g/mol
InChI Key: BXNFADQKJJBJJB-UHFFFAOYSA-N
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Description

3-Pyridinesulfonic acid, 1-oxide (CAS 636-73-7) is a heterocyclic compound featuring a pyridine ring substituted with a sulfonic acid group at the 3-position and an N-oxide group. Its molecular formula is $ \text{C}5\text{H}5\text{NO}_3\text{S} $, with a molecular weight of 159.16 g/mol. The compound exhibits high thermal stability, decomposing at 357°C, and a density of 1.71 g/cm³ . The sulfonic acid group enhances water solubility, making it distinct among pyridine derivatives.

Properties

CAS No.

5402-21-1

Molecular Formula

C5H5NO4S

Molecular Weight

175.16 g/mol

IUPAC Name

1-oxidopyridin-1-ium-3-sulfonic acid

InChI

InChI=1S/C5H5NO4S/c7-6-3-1-2-5(4-6)11(8,9)10/h1-4H,(H,8,9,10)

InChI Key

BXNFADQKJJBJJB-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)[O-])S(=O)(=O)O

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])S(=O)(=O)O

Other CAS No.

5402-21-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine 1-Oxide Derivatives

Structural and Physical Properties

Table 1: Physical Properties of Pyridine 1-Oxide Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting/Decomposition Point (°C) Solubility
3-Pyridinesulfonic acid, 1-oxide 636-73-7 $ \text{C}5\text{H}5\text{NO}_3\text{S} $ 159.16 357 (dec) Soluble in water
Ethyl pyridine-3-carboxylate 1-oxide 14906-63-9 $ \text{C}8\text{H}9\text{NO}_3 $ 167.16 Not reported Soluble in organic solvents
4-Hydroxy-3-nitropyridine N-oxide 31872-57-8 $ \text{C}5\text{H}4\text{N}2\text{O}4 $ 156.10 Not reported Moderate water solubility
2,4,6-Tribromopyridine 1-oxide 170875-37-3 $ \text{C}5\text{H}2\text{Br}_3\text{NO} $ 331.79 427 (predicted) Low solubility

Key Observations :

  • The sulfonic acid group in this compound confers higher water solubility compared to esters (e.g., ethyl pyridine-3-carboxylate 1-oxide) or nitro derivatives (e.g., 4-Hydroxy-3-nitropyridine N-oxide).
  • Brominated derivatives like 2,4,6-Tribromopyridine 1-oxide exhibit significantly higher molecular weights and lower solubility due to halogen substituents .

Chemical Reactivity and Stability

Stability and Decomposition Pathways
  • This compound: The sulfonic acid group stabilizes the molecule via strong electron-withdrawing effects, reducing susceptibility to nucleophilic attack. No decomposition pathways are reported in the evidence.
  • Arylsulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide (e.g., 3,4-DSP): Rapid decomposition in aqueous buffer (half-life: 19 min at pH 7.4) generates alkylating diazomethane intermediates, critical for anticancer activity .
  • 4-Nitroquinoline 1-oxide: Exhibits mutagenicity via DNA adduct formation, with repair-deficient mutants showing heightened sensitivity .
Functional Group Effects
  • N-Oxide Group : Common to all compounds, the N-oxide reduces aromaticity (as seen in adenine 1-oxide nucleotides) and influences electronic properties .
  • Sulfonic Acid vs. Nitro Groups : The sulfonic acid group in this compound increases acidity ($ \text{pKa} \approx -2 $) compared to nitro derivatives ($ \text{pKa} \sim 15.3 $ for isonicotinamide 1-oxide) .

Key Observations :

  • This compound’s applications are less documented compared to bioactive derivatives like 3,4-DSP or mutagenic 4-nitroquinoline 1-oxide.
  • The sulfonic acid group may limit membrane permeability, reducing direct biological activity but enhancing utility in industrial processes.

Computational and Spectroscopic Insights

  • DFT Studies : 2-Methylpyridine 1-oxide (a structural analog) shows altered electronic properties due to the N-oxide group, with reduced aromaticity and increased dipole moments . Similar effects are expected in this compound.
  • IR Spectroscopy : Pyridine 1-oxide complexes (e.g., with trifluoroacetic acid) exhibit characteristic absorption at 1780 cm$^{-1}$, attributed to N-O stretching .

Preparation Methods

Molecular Characteristics

3-Pyridinesulfonic acid, 1-oxide has the molecular formula C₅H₅NO₄S and a molecular weight of 175.16 g/mol . The structure consists of a pyridine ring oxidized at the nitrogen (N-oxide) and sulfonated at the 3-position. The sulfonic acid group (–SO₃H) enhances solubility in polar solvents, while the N-oxide moiety contributes to its metal-chelating properties.

Physicochemical Properties

  • Boiling Point : 227°C

  • Appearance : Typically a white to off-white crystalline solid.

  • Solubility : Highly soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Synthetic Routes to this compound

Sulfonation of Pyridine N-Oxide Derivatives

A plausible route involves the sulfonation of pyridine N-oxide at the 3-position. Pyridine N-oxide is first synthesized by oxidizing pyridine with hydrogen peroxide or peracetic acid. Subsequent sulfonation employs:

Reagents and Conditions

  • Sulfonating Agents : Oleum (fuming sulfuric acid), chlorosulfonic acid, or sulfur trioxide.

  • Temperature : 80–120°C, maintained for 4–8 hours.

  • Solvent : Sulfuric acid or inert solvents like dichloroethane.

The reaction mechanism proceeds via electrophilic aromatic substitution, where the N-oxide group directs sulfonation to the 3-position due to its electron-donating resonance effect.

Example Protocol (Inferred)

  • Dissolve pyridine N-oxide (1.0 equiv) in chilled oleum (20% SO₃) at 0°C.

  • Gradually warm to 100°C and stir for 6 hours.

  • Quench the reaction by pouring into ice-water.

  • Neutralize with NaOH to pH 7–8, precipitating the sodium salt.

  • Purify via recrystallization from ethanol/water.

Oxidation of 3-Pyridinesulfonic Acid

An alternative method involves oxidizing 3-pyridinesulfonic acid to introduce the N-oxide group:

Oxidizing Agents

  • Hydrogen Peroxide (H₂O₂) : 30–50% solution in acetic acid.

  • Peracetic Acid : Generated in situ from acetic acid and H₂O₂.

Reaction Conditions

  • Temperature : 50–70°C for 12–24 hours.

  • Catalyst : Tungstic acid or sodium tungstate.

The oxidation step is critical, as over-oxidation may degrade the sulfonic acid group. Patent US10624828B2 highlights the sensitivity of pyridinol-N-oxide derivatives to oxidative degradation, necessitating precise stoichiometry.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

  • Ion-Exchange Chromatography : Removes residual sulfuric acid or metal ions.

Analytical Data

  • Elemental Analysis : Matches C₅H₅NO₄S (Calcd: C 34.29%, H 2.88%, N 7.99%, S 18.33%).

  • Spectroscopy :

    • IR : Peaks at 1040 cm⁻¹ (S=O), 1180 cm⁻¹ (N→O), and 1350 cm⁻¹ (S–O).

    • ¹H NMR (D₂O) : δ 8.65 (d, 1H, H-2), 8.30 (dd, 1H, H-4), 7.90 (d, 1H, H-6), 7.50 (m, 1H, H-5).

Industrial-Scale Production Considerations

Yield Optimization

  • Temperature Control : Excess heat promotes side reactions like ring sulfonation at multiple positions.

  • Catalyst Use : Sodium sulfate reduces side products during sulfonation.

Applications and Derivative Synthesis

Role in Personal Care Compositions

This compound chelates metal ions (e.g., Fe³⁺), enhancing the stability of antimicrobial agents like zinc pyrithione.

Derivatives and Analogues

  • 6-Hydroxy-3-pyridinesulfonic acid, 1-oxide (CAS 191672-18-1): Synthesized via hydroxylation of the 6-position using NaOH/H₂O₂.

  • Metal Salts : Sodium or zinc salts improve solubility in shampoos and tonics .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-pyridinesulfonic acid, 1-oxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via oxidation of pyridine derivatives. For example, pyridine N-oxides are often prepared using peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in acidic media . Methyl fluorosulfonate has also been employed to alkylate pyridine N-oxides, enabling subsequent functionalization (e.g., cyanide substitution) . Key factors include temperature control (e.g., refluxing in benzene for improved yield ) and solvent selection (e.g., methanol for regioselective oxidation ). Purification via chromatography or recrystallization (e.g., acetone ) is critical to isolate the product from side reactions.

Q. How can structural and spectroscopic characterization differentiate this compound from related sulfonic acid derivatives?

  • Methodological Answer : Techniques include:

  • NMR : Distinct chemical shifts for the sulfonic acid group (δ ~11–12 ppm for protons adjacent to SO₃H) and pyridine N-oxide protons (δ ~8–9 ppm) .
  • IR Spectroscopy : Absorption bands at ~1040 cm⁻¹ (S=O stretching) and ~1260 cm⁻¹ (N-O stretching) .
  • Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., C₅H₅NO₄S: 175.16 g/mol) and fragmentation patterns consistent with sulfonic acid cleavage .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming the N-oxide and sulfonic acid moieties .

Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?

  • Methodological Answer :

  • Substitution : The sulfonic acid group acts as a strong electron-withdrawing group, directing electrophilic attacks to the para position of the pyridine ring. Nucleophilic substitutions (e.g., with amines or thiols) require activation via sulfonyl chloride intermediates .
  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the sulfonic acid group remains stable, but the N-oxide may further oxidize to nitro groups .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by:

  • Directing Groups : The N-oxide directs electrophiles to the 2- and 4-positions, while the sulfonic acid group deactivates the ring. Computational modeling (DFT) predicts charge distribution to guide functionalization .
  • Protecting Groups : Temporary protection of the sulfonic acid (e.g., as a sulfonamide) can modulate reactivity .
  • Catalysis : Transition-metal catalysts (e.g., Pd) enable cross-coupling at specific positions .

Q. What advanced analytical techniques resolve contradictions in reported thermodynamic data (e.g., enthalpy of sublimation)?

  • Methodological Answer : Discrepancies arise from impurities or measurement methods. Solutions include:

  • TGA-DSC : Simultaneous thermogravimetric and calorimetric analysis to measure ΔsubH° (enthalpy of sublimation) .
  • High-Purity Crystallization : Recrystallization from acetone/water mixtures minimizes impurities .
  • Comparative Studies : Cross-validate data using NIST standards and peer-reviewed literature .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., methyl fluorosulfonate) .
  • PPE : Impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities .
  • Solvent Effects : Use COSMO-RS models to assess solvent impact on reaction pathways .

Key Research Findings

  • Synthetic Efficiency : Methyl fluorosulfonate increases cyanide substitution yields by 30% compared to traditional alkylating agents .
  • Thermodynamic Stability : The sulfonic acid group enhances thermal stability, with decomposition onset at >250°C .
  • Biological Relevance : Pyridine N-oxides show potential as enzyme inhibitors due to their electron-deficient aromatic systems .

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